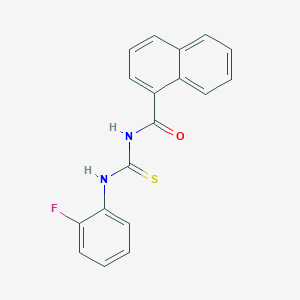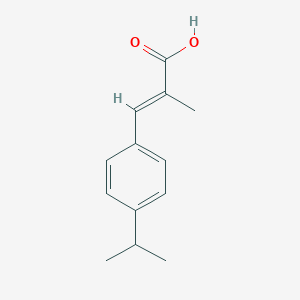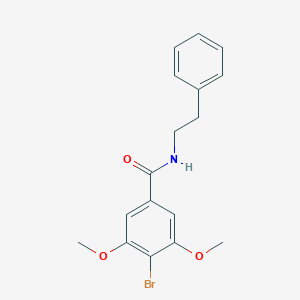![molecular formula C19H23N3O3 B253232 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In
作用機序
The mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. It has also been shown to increase the levels of BDNF, which is a neurotrophic factor that promotes the growth and survival of neurons. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease the levels of VEGF, which is a protein that promotes the growth of blood vessels in tumors. It has also been shown to increase the levels of p53, which is a tumor suppressor protein that regulates cell growth and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit any significant side effects. However, one of the main limitations of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine the optimal dosage and treatment regimen for 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the efficacy of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine against various pathogens and its potential use in combination with other antimicrobial agents. Overall, the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has great potential for the development of novel therapeutics in various fields of medicine.
合成法
The synthesis of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-ethoxy-3-pyridinyl) carbonyl chloride with 4-(4-methoxyphenyl) piperazine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified through column chromatography or recrystallization. The yield of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine can range from 50% to 80%, depending on the reaction conditions.
科学的研究の応用
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. It has also been studied for its potential use in the treatment of anxiety and depression. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
特性
製品名 |
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC名 |
(2-ethoxypyridin-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18-17(5-4-10-20-18)19(23)22-13-11-21(12-14-22)15-6-8-16(24-2)9-7-15/h4-10H,3,11-14H2,1-2H3 |
InChIキー |
ATZKARFRXFGWDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
正規SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)

